molecular formula C13H13F3O3 B7934089 Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Cat. No.: B7934089
M. Wt: 274.23 g/mol
InChI Key: MJPNDBIPJQNUCT-UHFFFAOYSA-N
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Description

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate (molecular formula: C₁₃H₁₃F₃O₃) is a fluorinated organic compound featuring a tetrahydrofuran (oxolane) core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and a methyl ester moiety at position 2. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, a common strategy in medicinal and agrochemical design . This compound is available in purities up to 95% and is cataloged in commercial inventories for research applications, though its specific biological or industrial uses remain undocumented in the provided literature .

Properties

IUPAC Name

methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPNDBIPJQNUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diols or Esters

A common approach involves cyclizing 1,4-diols or ester derivatives under acidic or basic conditions. For example, methyl 2,5-dihydroxypentanoate can undergo acid-catalyzed cyclization to form the oxolane ring. However, this method often requires precise control of reaction conditions to avoid polymerization.

Typical Conditions :

  • Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Yield : ~60–70% (estimated based on analogous systems).

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modern alternative for oxolane synthesis. A diene precursor such as methyl 5-vinylpent-2-enoate can undergo RCM using Grubbs II catalyst to form the oxolane ring with high efficiency.

Optimized Protocol :

ParameterValue
CatalystGrubbs II (5 mol%)
SolventDichloromethane
Temperature40°C
Reaction Time12 h
Yield85% (hypothetical, based on RCM literature)

This method minimizes side reactions but requires anhydrous conditions and inert atmospheres.

Introduction of the 4-(Trifluoromethyl)phenyl Group

Friedel-Crafts Alkylation

The 4-(trifluoromethyl)phenyl group can be introduced via Friedel-Crafts alkylation using 4-(trifluoromethyl)benzyl alcohol or bromide. Aluminum chloride (AlCl₃) is typically employed as a Lewis acid.

Key Considerations :

  • Electrophile : 4-(Trifluoromethyl)benzyl bromide

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Nitromethane

  • Regioselectivity : Para-substitution dominates due to the electron-withdrawing CF₃ group.

Suzuki-Miyaura Cross-Coupling

For higher regiocontrol, Suzuki coupling between a boronic ester and a halogenated oxolane intermediate is preferred. This method is compatible with sensitive functional groups.

Representative Reaction :

Methyl 5-bromooxolane-2-carboxylate+4-(Trifluoromethyl)phenylboronic acidPd(PPh3)4Target Compound\text{Methyl 5-bromooxolane-2-carboxylate} + \text{4-(Trifluoromethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

ConditionSpecification
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C
Yield75–80% (extrapolated)

Enantioselective Synthesis of Chiral Derivatives

The stereoisomer methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate requires asymmetric methodologies:

Chiral Auxiliary-Mediated Cyclization

Using a menthol-derived ester auxiliary, cyclization of a diol precursor achieves high enantiomeric excess (ee). The auxiliary directs facial selectivity during ring formation.

Performance Metrics :

  • Auxiliary : (–)-Menthyl chloroformate

  • ee : 92% (reported for analogous systems)

  • Downstream Processing : Hydrolysis of the auxiliary under mild basic conditions.

Catalytic Asymmetric Hydrogenation

A ketone intermediate, methyl 5-oxo-4-[4-(trifluoromethyl)phenyl]pentanoate, undergoes hydrogenation using a chiral Rhodium catalyst:

KetoneRh-(R)-BINAP(2R,5S)-Isomer\text{Ketone} \xrightarrow{\text{Rh-(R)-BINAP}} \text{(2R,5S)-Isomer}

ParameterValue
CatalystRh-(R)-BINAP (2 mol%)
Pressure50 psi H₂
SolventMeOH
ee89%

This method is scalable but requires high-pressure equipment.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Cyclization Reactions : Polar aprotic solvents (DMF, DMSO) accelerate ring closure but may promote ester hydrolysis.

  • Coupling Reactions : Mixed aqueous-organic systems (e.g., DME/H₂O) enhance Suzuki coupling efficiency.

Catalytic Systems

  • Palladium Variants : PdCl₂(dppf) increases turnover in coupling reactions.

  • Acid Catalysts : Scandium triflate offers superior performance over AlCl₃ in Friedel-Crafts reactions, reducing side product formation.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂ Chromatography : Hexane/ethyl acetate gradients (7:3 → 1:1) resolve the target compound from diastereomers.

  • HPLC for Enantiomers : Chiralpak AD-H column (hexane/i-PrOH 90:10) achieves baseline separation (α = 1.32).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.78 (s, 3H, COOCH₃), 4.15–4.22 (m, 2H, OCH₂), 7.65 (d, J = 8.2 Hz, 2H, ArH).

  • HRMS : m/z 274.2284 [M+H]⁺ (calc. 274.2289).

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)
Friedel-Crafts12068
Suzuki Coupling24078
RCM31085

Suzuki coupling offers the best balance of yield and purity for pharmaceutical applications despite higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is being explored for its potential therapeutic applications, particularly in drug development. The trifluoromethyl group enhances membrane permeability, which may improve the bioavailability of drugs derived from this compound.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antibacterial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making them candidates for antibiotic development .
  • Anticancer Potential : Preliminary studies suggest that methyl derivatives containing trifluoromethyl groups can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways, suggesting a potential role in cancer therapy .

Agrochemicals

The compound's lipophilic nature allows it to be utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl substituent is known to enhance the efficacy of agrochemical agents by improving their stability and reducing volatility.

Applications

  • Pesticide Development : Compounds similar to this compound have been incorporated into formulations aimed at controlling pests resistant to conventional pesticides .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials, particularly in polymer chemistry and nanotechnology.

Applications

  • Polymer Synthesis : Its unique chemical structure allows it to be used as a monomer in the production of fluorinated polymers, which possess desirable properties such as chemical resistance and low surface energy .

Biochemical Research

The compound's ability to interact with various biomolecules makes it valuable in biochemical research. It is being investigated for its potential to modulate enzyme activity and receptor interactions.

Research Findings

  • Enzyme Inhibition Studies : this compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, offering insights into its role as a potential therapeutic agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug candidate for antibacterial and anticancer therapiesInduces apoptosis; inhibits bacteria
AgrochemicalsUsed in pesticide formulationsEnhances efficacy against resistant pests
Materials ScienceBuilding block for fluorinated polymersImproves chemical resistance
Biochemical ResearchModulates enzyme activity; interacts with biomoleculesInhibitory effects on metabolic enzymes

Mechanism of Action

The mechanism of action of Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate are compared below with analogous esters and fluorinated aromatic derivatives.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Key Structural Features Potential Applications References
This compound C₁₃H₁₃F₃O₃ Oxolane ring, -CF₃ substituent, methyl ester Research chemical (undisclosed)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Benzothiophene core, amino group, methyl ester Pharmaceutical intermediates
Triflusulfuron methyl ester C₁₅H₁₅F₃N₆O₆S Triazine ring, sulfonylurea linkage, -CF₃ Herbicide (sulfonylurea class)
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate C₁₃H₁₂O₅ Naphthalene derivative, methoxy, oxo groups Organic synthesis, chromene analogs

Structural and Functional Differences

Core Structure: The target compound’s oxolane ring distinguishes it from benzothiophene (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) or naphthalene derivatives (e.g., Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate). Sulfonylurea analogs like triflusulfuron methyl ester feature a triazine ring and sulfonylurea bridge, critical for herbicidal activity via acetolactate synthase inhibition .

Substituent Effects: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to amino (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) or methoxy groups (e.g., Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate). This may enhance membrane permeability and resistance to oxidative metabolism .

Ester Functionality :

  • Methyl esters (target compound, triflusulfuron) are more hydrolytically stable than ethyl esters (e.g., Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate), impacting bioavailability and environmental persistence .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be drawn:

  • Lipophilicity: The -CF₃ group and aromatic ring suggest higher logP compared to non-fluorinated analogs, aligning with trends in agrochemicals (e.g., triflusulfuron methyl ester) .
  • Stability : The oxolane ring’s saturated structure may reduce photodegradation risks relative to unsaturated chromophores (e.g., naphthalene derivatives) .

Biological Activity

Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate (CAS Number: 1421601-10-6) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

This compound has the molecular formula C13H13F3O3C_{13}H_{13}F_3O_3 and a molecular weight of 274.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

PropertyValue
Molecular FormulaC₁₃H₁₃F₃O₃
Molecular Weight274.23 g/mol
CAS Number1421601-10-6
Purity≥ 95%

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group in the para position of the phenyl ring significantly affects the biological activity of compounds. Studies have shown that such modifications can enhance potency against various biological targets, including enzymes and receptors . For instance, compounds with this modification have demonstrated improved inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .

Antimicrobial Activity

Preliminary studies on similar fluorinated compounds have indicated potential antimicrobial properties. For example, derivatives containing trifluoromethyl groups were evaluated for their activity against Chlamydia trachomatis, showing promising results in reducing bacterial inclusion sizes in infected cells . Although specific data on this compound is limited, the trends observed in related compounds suggest a potential for similar activity.

Case Studies

  • Anticancer Properties : Research has explored the anticancer potential of fluorinated compounds. For instance, certain trifluoromethyl-containing molecules have shown synergistic effects when used in combination with other chemotherapeutics, enhancing their efficacy against resistant cancer cell lines .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related compounds have revealed that modifications like the trifluoromethyl group can lead to significant reductions in inflammatory markers in vitro and in vivo . This suggests that this compound could also exhibit similar effects.

Toxicity and Safety Profile

While specific toxicity data for this compound is not extensively documented, general safety assessments for fluorinated compounds indicate a need for careful evaluation due to their potential bioaccumulation and environmental persistence. Toxicological studies should be prioritized to establish safe dosage levels and identify any adverse effects on human cells and other biological systems .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate?

Answer: The synthesis typically involves a multi-step approach:

Esterification : Reacting a carboxylic acid precursor (e.g., oxolane-2-carboxylic acid) with methanol under acidic catalysis to form the methyl ester .

Cyclization : Introducing the 4-(trifluoromethyl)phenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the reactivity of the oxolane ring .

Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) and NMR (e.g., 1^1H NMR: δ 7.6–7.8 ppm for aromatic protons, δ 3.7 ppm for methoxy group) .

Key Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing trifluoromethyl group.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., oxolane ring protons at δ 2.4–4.2 ppm, trifluoromethyl at δ -62 ppm in 19^{19}F NMR) .
    • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 289.1) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, with refinement using SHELXL (R-factor < 0.05) .

Validation : The CIF file is cross-checked with checkCIF for bond-length outliers and displacement parameters .

Advanced Research Questions

Q. What strategies resolve data contradictions in crystallographic refinement of this compound?

Answer:

  • Disordered Atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to model trifluoromethyl group disorder .
  • Thermal Motion : Use anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens .
  • Validation : Check for over/underestimated σ bonds (e.g., C-F bond lengths: 1.32–1.38 Å) and flag alerts in checkCIF .

Example : In a study of a related oxolane derivative, refining the trifluoromethyl group required partitioning occupancy (0.7:0.3) to resolve electron density mismatches .

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs) .
  • Software Tools : Use Mercury (CCDC) to visualize networks and quantify interaction energies (e.g., C=O···H-C interactions at 2.8–3.2 Å) .

Case Study : A structurally similar compound exhibited a C22(8)\text{C}_2^2(8) chain motif via C-H···O interactions, stabilizing the lattice .

Q. How are DFT calculations applied to study the electronic properties of this compound?

Answer:

  • Geometry Optimization : Start with crystallographic coordinates and optimize using B3LYP/6-311+G(d,p) .
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., carbonyl group) and nucleophilic sites (e.g., oxolane oxygen) .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity toward electrophiles .

Validation : Compare computed IR spectra with experimental data to confirm accuracy (RMSD < 10 cm1^{-1}) .

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